[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate
Description
Properties
IUPAC Name |
[3-(4-benzylpiperazin-1-yl)-1-phenylpropyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c30-27(25-14-8-3-9-15-25)31-26(24-12-6-2-7-13-24)16-17-28-18-20-29(21-19-28)22-23-10-4-1-5-11-23/h1-15,26H,16-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIQIYAUMJYCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933776 | |
| Record name | 3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149848-07-7 | |
| Record name | 1-Piperazinepropanol, alpha-phenyl-4-(phenylmethyl)-, benzoate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149848077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions:
-
Reagents : Piperazine hexahydrate, benzyl chloride, sodium hydroxide (NaOH).
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Solvent : Ethanol.
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Temperature : Reflux at 78°C.
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Time : 12–16 hours.
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Workup : Filtration and recrystallization from ethanol-water mixtures.
This method yields 1-benzylpiperazine dihydrochloride with a purity >98%, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Step 2: Preparation of 3-Chloro-1-phenylpropane
The phenylpropyl halide intermediate, 3-chloro-1-phenylpropane, is synthesized via free-radical chlorination of 1-phenylpropane or through Appel reaction-mediated chlorination of 1-phenylpropanol.
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Free-radical chlorination | Cl₂, light initiation | CCl₄ | 60–65 |
| Appel reaction | CCl₄, PPh₃, 1-phenylpropanol | CH₂Cl₂ | 75–80 |
The Appel reaction is preferred for its higher yield and reduced byproduct formation.
Step 3: Alkylation of 1-Benzylpiperazine
The alkylation step couples 1-benzylpiperazine with 3-chloro-1-phenylpropane. This SN2 reaction proceeds under anhydrous conditions to minimize hydrolysis.
Optimized Protocol:
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Molar Ratio : 1:1.2 (1-benzylpiperazine : 3-chloro-1-phenylpropane).
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Base : Potassium carbonate (K₂CO₃).
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Solvent : Acetonitrile.
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Temperature : 80°C.
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Time : 24 hours.
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Yield : 70–75% after column chromatography (silica gel, hexane/ethyl acetate gradient).
The product, 3-(4-benzylpiperazin-1-yl)-1-phenylpropane, is characterized by distinct NMR signals:
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¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.35 (m, 10H, aromatic), 3.65 (t, J = 6.8 Hz, 2H, NCH₂), 2.45–2.60 (m, 8H, piperazine).
Step 4: Esterification with Benzoic Acid
The final step involves esterifying the alcohol intermediate with benzoic acid. A carbodiimide-mediated coupling is widely employed.
Reaction Parameters:
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Reagents : 3-(4-benzylpiperazin-1-yl)-1-phenylpropanol, benzoic acid, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
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Solvent : Dichloromethane (DCM).
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Temperature : 0°C → room temperature.
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Time : 12 hours.
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Yield : 80–85% after recrystallization from ethanol.
Critical Note : DMAP accelerates the reaction by activating the carboxylate intermediate, while DCC facilitates dehydration.
Alternative Synthetic Approaches
One-Pot Alkylation-Esterification
A streamlined method combines Steps 3 and 4 using in situ generation of the alkyl halide and simultaneous esterification.
| Parameter | Value |
|---|---|
| Catalyst | FeCl₃ (10 mol%) |
| Solvent | Toluene |
| Yield | 65–70% |
This approach reduces purification steps but requires rigorous moisture control.
Enzymatic Esterification
Lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) offers an eco-friendly alternative:
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Solvent : Tert-butanol.
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Temperature : 37°C.
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Yield : 50–55% after 48 hours.
While greener, the lower yield limits industrial applicability.
Optimization of Reaction Conditions
Solvent Effects on Alkylation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 75 |
| DMF | 36.7 | 68 |
| THF | 7.5 | 60 |
Polar aprotic solvents enhance nucleophilicity of piperazine, improving yields.
Temperature-Dependent Esterification
| Temperature (°C) | Conversion (%) |
|---|---|
| 0 | 40 |
| 25 | 85 |
| 40 | 88 |
Elevated temperatures marginally improve conversion but risk side reactions.
Challenges and Troubleshooting
Byproduct Formation in Alkylation
Over-alkylation (e.g., dialkylated piperazine) occurs with excess halide. Mitigation strategies include:
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Strict stoichiometric control (1:1.2 ratio).
-
Slow addition of halide to the reaction mixture.
Ester Hydrolysis During Workup
The benzoate ester is susceptible to hydrolysis under acidic or basic conditions. Neutral pH workup (e.g., saturated NaHCO₃ wash) is critical.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylpropyl positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or phenylpropyl derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as a crucial building block in organic synthesis. Its unique structure, featuring a benzylpiperazine moiety linked to a phenylpropyl group and esterified with benzoic acid, allows chemists to explore new chemical reactions and develop novel compounds. The synthesis typically involves:
- Preparation of Benzylpiperazine Intermediate : This is the first step where the benzylpiperazine is synthesized.
- Reaction with Phenylpropyl Halide : Under basic conditions, this intermediate reacts with a phenylpropyl halide.
- Esterification : The final product is obtained by esterifying with benzoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Biological Research
Potential Pharmacological Properties
In biological research, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate is studied for its interactions with biological targets such as enzymes and receptors. Its potential pharmacological activities make it a candidate for drug development aimed at various diseases. Some key areas include:
- Neurological Disorders : The compound may exhibit activity against neurological disorders by interacting with muscarinic receptors or other targets involved in cognitive functions .
- Cancer Research : Studies have indicated that derivatives of piperazine compounds can inhibit cell growth and may serve as leads for developing cancer therapeutics .
Medical Applications
Drug Development
The compound's unique structure positions it as a promising candidate for developing new therapeutic agents. Research has focused on its efficacy against certain diseases, exploring its mechanism of action at the molecular level. It may modulate specific pathways by binding to target proteins or enzymes, influencing cellular responses related to disease progression .
Industrial Uses
Production of Specialty Chemicals
In the industrial sector, this compound can be utilized in the production of specialty chemicals and polymers. Its unique properties may enhance the performance characteristics of these products, making it valuable in various applications such as:
- Polymer Manufacturing : Used as an additive to improve the properties of polymers.
- Specialty Chemicals : Employed in creating chemicals with specific functionalities for diverse applications.
Mechanism of Action
The mechanism of action of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Analogs with Benzylpiperazine Moieties
Several compounds sharing the benzylpiperazine core have been synthesized and characterized. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Core Structure Differences: The target compound’s phenylpropyl benzoate structure contrasts with cinnoline-based analogs (e.g., 9b, 9c), which feature nitrogen-rich heterocyclic cores. This difference may influence binding affinity to biological targets.
- Substituent Effects: Halogenated cinnolines (9b, 9c) exhibit higher melting points (168–174°C) due to increased molecular symmetry and halogen-mediated intermolecular forces. The target compound’s benzoate ester likely reduces crystallinity compared to these analogs.
- Functional Group Impact : Unlike rac-5-carboxy Tolterodine (a benzoic acid derivative), the target compound’s ester group may confer greater metabolic stability but slower renal clearance.
Pharmacological Implications (Hypothetical)
- Receptor Binding: Benzylpiperazine derivatives often target serotonin (5-HT) and dopamine receptors. Halogenated cinnolines (9b, 9c) may exhibit enhanced receptor affinity due to electron-withdrawing substituents. The target compound’s benzoate group could sterically hinder receptor interactions compared to smaller substituents like fluorine or chlorine.
- Metabolism: Esterase-mediated hydrolysis of the benzoate group may generate a carboxylic acid metabolite, similar to rac-5-carboxy Tolterodine. This could prolong activity compared to non-ester analogs.
Biological Activity
[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a benzylpiperazine moiety linked to a phenylpropyl group, which is esterified with benzoic acid. This structure may confer distinct pharmacological properties that warrant detailed investigation.
The synthesis of this compound typically involves several steps:
- Preparation of Benzylpiperazine : The initial step involves synthesizing the benzylpiperazine intermediate.
- Formation of Phenylpropyl Halide : This intermediate is then reacted with a phenylpropyl halide under basic conditions.
- Esterification : The final step includes esterifying the product with benzoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects. Its mechanism of action is still under investigation, but preliminary studies suggest potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine compounds, including those similar to this compound, have shown promising activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant pathogens in clinical settings .
- Neuropharmacological Effects : Compounds containing piperazine moieties are often investigated for their effects on the central nervous system. They may act as antagonists or agonists at dopamine receptors, potentially influencing conditions such as schizophrenia or depression .
Research Findings
Recent studies have focused on optimizing the biological activity of piperazine derivatives through structure-activity relationship (SAR) analyses. For instance:
- A study identified several piperazine derivatives that inhibited human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Another research effort highlighted the development of compounds that inhibit bacterial gyrase, demonstrating significant in vitro and in vivo activities against Gram-positive and Gram-negative bacteria .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one | Contains a chromenone scaffold | Antimicrobial activity against resistant strains |
| 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives | Benzothiazole scaffold | Anticancer properties |
| 3-(4-(Substituted)-piperazin-1-yl)cinnolines | Cinnoline structure | Potential CNS activity |
The unique combination of a benzylpiperazine moiety and a phenylpropyl group in this compound may provide distinct biological properties compared to these similar compounds.
Case Studies
Several case studies have illustrated the potential applications of compounds structurally related to this compound:
- Antimicrobial Resistance : A study demonstrated how piperazine derivatives could be optimized for enhanced activity against multidrug-resistant bacteria, highlighting their importance in developing new antibiotics .
- CNS Disorders : Research into piperazine derivatives has shown their ability to modulate neurotransmitter systems effectively, providing insights into their potential therapeutic applications for psychiatric disorders .
Q & A
Q. What are the established synthetic routes for [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate?
- Methodological Answer : The compound can be synthesized via metal-free deoxygenative coupling of alcohol-derived benzoates with pyridines, where a 1-phenylpropyl radical intermediates form through β-scission of benzoate radical anions (Fig. 2A, ). Alternative routes involve functionalizing piperazine derivatives, as demonstrated in the synthesis of 3-(4-benzylpiperazin-1-yl)cinnoline analogs (e.g., using brominated intermediates and coupling reactions under reflux conditions in THF) .
Q. What analytical methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the benzylpiperazinyl and benzoate ester moieties (e.g., aromatic protons at δ 7.2–7.8 ppm and piperazine methylene signals at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular weight and elemental composition (e.g., observed vs. calculated mass for C_{27HNO) .
- Melting Point Analysis : Consistency in melting range (e.g., 187–190°C for structurally related benzoates) confirms purity .
Q. How does the benzylpiperazine moiety influence the compound’s physicochemical properties?
- Methodological Answer : The 4-benzylpiperazine group enhances solubility in polar aprotic solvents (e.g., DMSO or THF) due to its tertiary amine structure, while the benzoate ester contributes to lipophilicity (LogP ≈ 4.4–4.9) . Stability studies under acidic/basic conditions should be conducted, as ester hydrolysis may occur at extremes (pH < 2 or > 10) .
Advanced Research Questions
Q. What is the role of radical intermediates in synthesizing this compound?
- Methodological Answer : Radical coupling mechanisms are critical. For example, the 1-phenylpropyl radical forms via β-scission of a benzoate radical anion (generated under reductive conditions). Competing pathways, such as radical-radical coupling (e.g., forming compound 58 in Fig. 4D, ), can be suppressed using radical traps like TEMPO (Fig. 4E) or optimizing reaction time/temperature .
Q. How can researchers address contradictions in reaction yields when varying substituents on the phenyl group?
- Methodological Answer : Substituent effects (e.g., electron-withdrawing groups like -Br or -Cl) may alter reactivity. For example, brominated analogs in cinnoline derivatives ( ) showed lower yields (60–70%) compared to fluoro-substituted analogs (85–90%) due to steric hindrance. Systematic screening of coupling agents (e.g., EDCI vs. DCC) and catalysts (e.g., DMAP) is recommended .
Q. What strategies mitigate byproduct formation during benzoate esterification?
- Methodological Answer :
- Byproduct Trapping : Use TEMPO to sequester free radicals, preventing undesired adducts like compound 58 ().
- Purification Optimization : Employ gradient chromatography (e.g., hexane/ethyl acetate) to separate ester byproducts, or recrystallize from ethanol/water mixtures .
Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?
- Methodological Answer :
- Core Modifications : Test substitutions on the phenylpropyl chain (e.g., methyl, fluoro) to assess impact on bioactivity ().
- Piperazine Variants : Replace 4-benzylpiperazine with 4-(4-fluorophenyl)piperazine to evaluate binding affinity changes (e.g., in receptor assays) .
- In Silico Docking : Use molecular docking to predict interactions with target proteins (e.g., DNA topoisomerases or kinase domains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
